molecular formula C10H15NOS B15237191 (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL

Cat. No.: B15237191
M. Wt: 197.30 g/mol
InChI Key: NPCXYJUMAXOZMY-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an amino group, a thiophenyl group, and a hydroxyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylthiophenol and a suitable chiral precursor.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomeric purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The thiophenyl group can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the thiophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL can be used as a chiral building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine

In medicine, it could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry

In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(2-thiophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2-methylbenzyl)propan-2-OL

Uniqueness

The uniqueness of (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL lies in its specific chiral configuration and the presence of the thiophenyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1

InChI Key

NPCXYJUMAXOZMY-XCBNKYQSSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1SC)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1SC)N)O

Origin of Product

United States

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